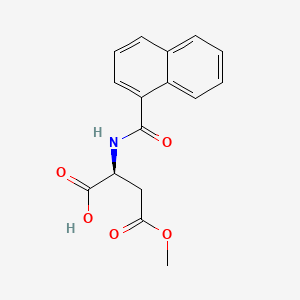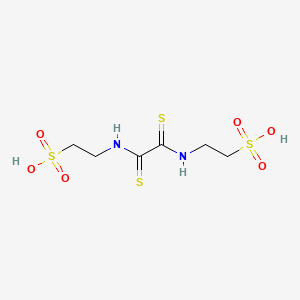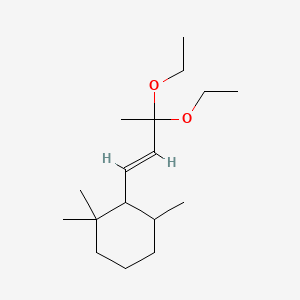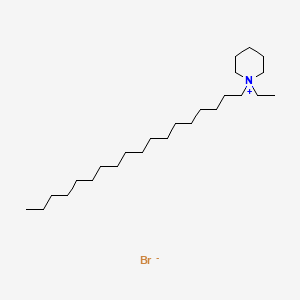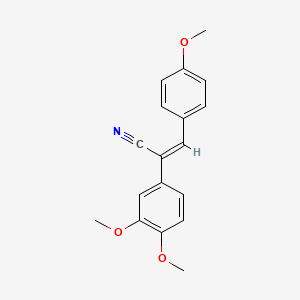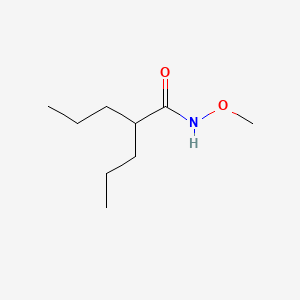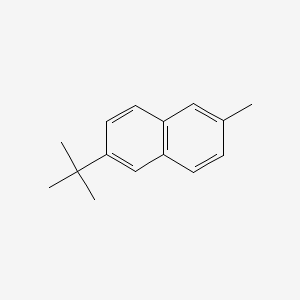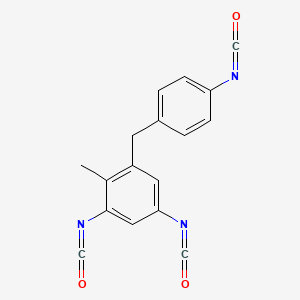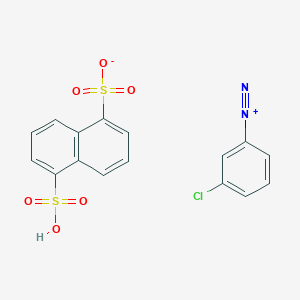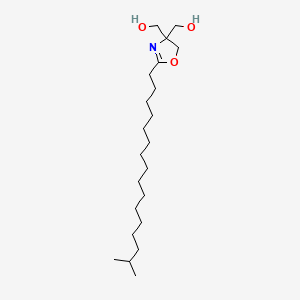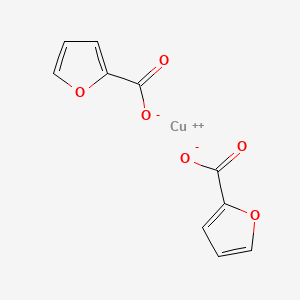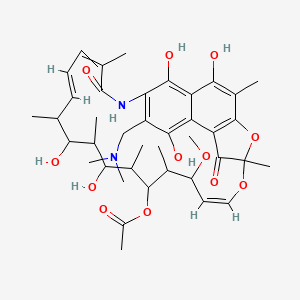
3-Dimethylaminomethyl rifamycin SV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylaminomethyl rifamycin SV is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antimicrobial activity. Rifamycins are particularly effective against Gram-positive and some Gram-negative bacteria. This compound is a semi-synthetic antibiotic derived from the fermentation product of the bacterium Amycolatopsis mediterranei. It is primarily used in the treatment of bacterial infections, including tuberculosis and leprosy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylaminomethyl rifamycin SV typically involves the chemical modification of rifamycin B. The process begins with the fermentation of Amycolatopsis mediterranei to produce rifamycin B, which is then chemically converted into rifamycin SV. The key step in the synthesis of this compound involves the reaction of rifamycin SV with dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of rifamycin SV involves submerged fermentation using optimized strains of Amycolatopsis mediterranei. The fermentation process is carried out in large bioreactors under specific conditions of temperature, pH, and nutrient supply to maximize yield. Post-fermentation, rifamycin SV is extracted and purified using various organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Dimethylaminomethyl rifamycin SV undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Dimethylaminomethyl rifamycin SV has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Employed in the study of bacterial RNA polymerase inhibition and the development of new antibiotics.
Medicine: Used in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis and Mycobacterium leprae.
Industry: Utilized in the production of various rifamycin derivatives for pharmaceutical applications
Wirkmechanismus
The primary mechanism of action of 3-Dimethylaminomethyl rifamycin SV involves the inhibition of bacterial RNA synthesis. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription of bacterial DNA into RNA. This inhibition effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Rifampicin: Another rifamycin derivative used primarily in the treatment of tuberculosis.
Rifabutin: Used in the treatment of Mycobacterium avium complex infections.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy
Uniqueness: 3-Dimethylaminomethyl rifamycin SV is unique in its specific chemical structure, which imparts distinct pharmacokinetic properties and a broad spectrum of activity against various bacterial pathogens. Its ability to inhibit bacterial RNA polymerase with high specificity makes it a valuable tool in both clinical and research settings .
Eigenschaften
CAS-Nummer |
4135-85-7 |
|---|---|
Molekularformel |
C40H54N2O12 |
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
[(9Z,19E)-26-[(dimethylamino)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C40H54N2O12/c1-18-13-12-14-19(2)39(50)41-30-25(17-42(9)10)34(47)27-28(35(30)48)33(46)23(6)37-29(27)38(49)40(8,54-37)52-16-15-26(51-11)20(3)36(53-24(7)43)22(5)32(45)21(4)31(18)44/h12-16,18,20-22,26,31-32,36,44-48H,17H2,1-11H3,(H,41,50)/b13-12+,16-15-,19-14? |
InChI-Schlüssel |
MLCFJDJPAIZRMR-KOYVDCDXSA-N |
Isomerische SMILES |
CC1/C=C/C=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)C)C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
